methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate
Description
Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative featuring a bromophenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrole ring. This compound’s molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol, calculated based on its constituent atoms (C: 51.46%, H: 3.60%, Br: 28.53%, N: 5.00%, O: 11.41%) .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYXPFSFGTVJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Reactivity of the Bromine Substituent
The bromine atom on the pyrrole ring enables cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples for this compound are absent. Similar brominated pyrroles undergo:
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Buchwald-Hartwig amination : With palladium catalysts to introduce aryl/alkyl amines.
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Nucleophilic aromatic substitution : With amines or alkoxides under basic conditions .
Ester Hydrolysis and Decarboxylation
The methyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For instance, 4-bromo-1H-pyrrole-2-carboxylic acid is obtained via hydrolysis of its methyl ester . Decarboxylation may occur under thermal or oxidative conditions, though specific data for this compound is lacking.
Heterocycle Functionalization
Pyrrole rings are prone to electrophilic substitution at the α-positions. While the 4-bromophenyl group may sterically hinder reactivity, potential reactions include:
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Nitration : Using HNO3/H2SO4 at low temperatures.
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Sulfonation : With SO3 in concentrated sulfuric acid.
Multicomponent Reactions
Pyrrole esters participate in multicomponent reactions (MCRs). For example, iodine-catalyzed MCRs of 1,3-dicarbonyl compounds, amines, and aldehydes yield polysubstituted pyrroles . Though not explicitly demonstrated for this compound, analogous pathways could apply.
Table 2: Example Multicomponent Reaction Parameters
| Components | Catalyst/Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|
| 1,3-Diketone + amine + aldehyde | I2, CH3CN, reflux | Polysubstituted pyrroles | ~80% |
Challenges and Limitations
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Steric hindrance : The 4-bromophenyl group may reduce reactivity at adjacent positions.
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Solubility : Polar aprotic solvents (DMF, DMSO) are often required for homogeneous reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific molecular targets, while the pyrrole ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate with analogous pyrrole carboxylates, highlighting substituent differences and their implications:
Key Observations:
- Substituent Effects: Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine . Hydrazone Derivatives: Compounds like those in exhibit metabolic instability due to hydrolytic cleavage of the hydrazone group, limiting their pharmacokinetic profiles.
Ester Group Variations :
Pharmacological and Metabolic Profiles
- Antitumor Potential: Bromophenyl-substituted pyrroles (e.g., title compound) are hypothesized to inhibit kinase enzymes or DNA replication machinery, similar to chlorophenyl analogs .
- Metabolic Stability : The title compound’s methyl ester and lack of hydrolytically labile groups (e.g., hydrazone) suggest greater metabolic stability compared to derivatives in , which undergo rapid hydrolysis in hepatocyte assays.
- Cytotoxicity : Trifluoromethyl-substituted pyrroles demonstrate in vitro cytotoxicity against solid tumors, attributed to their electron-deficient aromatic systems .
Biological Activity
Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a bromophenyl group and a methyl ester at the carboxylic position. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances the binding affinity to specific molecular targets, while the pyrrole ring participates in multiple biochemical pathways. This dual interaction can modulate enzyme activity or receptor signaling, leading to therapeutic effects such as anti-inflammatory or antimicrobial activities.
Biological Activities
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Antimicrobial Activity
- Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects .
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Anticancer Potential
- Investigations into the anticancer properties of pyrrole derivatives suggest that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, certain pyrrole compounds have been shown to inhibit the MDM2-p53 interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells .
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Enzyme Inhibition
- This compound has also been studied for its potential as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurotransmitter metabolism and are targets for treating neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated promising dual inhibition profiles, enhancing their therapeutic potential .
Case Studies
- Synthesis and Evaluation
- Structure-Activity Relationship (SAR)
Data Tables
| Compound Name | MIC (μg/mL) | Target Enzyme | Inhibition (%) |
|---|---|---|---|
| This compound | 6.25 | AChE | 58 |
| Methyl 1-(4-bromophenyl)-5-(tert-butyl)-2-phenyl-1H-pyrrole-3-carboxylate | 12.5 | MAO-B | 26 |
| Pyrrole-based Schiff Bases | 3.12 | MAO-A | 21 |
Q & A
Q. What are the optimal synthetic routes for methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate, and how can reaction yields be improved?
The synthesis of pyrrole derivatives often involves multicomponent reactions or condensation strategies. For this compound, a four-component reaction using ethyl acetoacetate, substituted aldehydes, ammonium acetate, and bromophenyl derivatives under reflux in ethanol has been effective. Key parameters include:
- Catalyst choice : Acetic acid or Lewis acids (e.g., ZnCl₂) can accelerate cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates.
- Temperature control : Maintaining 80–90°C minimizes side reactions like decarboxylation.
Yield improvements (up to 75%) are achieved via iterative recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between the pyrrole ring and bromophenyl substituent. Data collected at 293 K with Mo-Kα radiation (λ = 0.71073 Å) typically achieve R-factors < 0.05 .
- NMR spectroscopy : NMR in CDCl₃ shows distinct pyrrole proton signals at δ 6.8–7.2 ppm and methyl ester groups at δ 3.7–3.9 ppm. NMR confirms carbonyl resonance at ~165 ppm .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts contribute ~12% to crystal packing) .
Q. How does the bromophenyl substituent influence the compound’s electronic properties?
The electron-withdrawing bromine atom increases the pyrrole ring’s electrophilicity, as evidenced by:
- DFT calculations : HOMO-LUMO gaps narrow by ~0.3 eV compared to non-halogenated analogs.
- X-ray charge density maps : Bromine induces polarization in the adjacent C–C bonds, enhancing dipole moments .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
Discrepancies in anisotropic displacement parameters or occupancy factors can arise due to disorder in the bromophenyl group. Solutions include:
- Dual refinement tools : SHELXL (for small-molecule refinement) and OLEX2 (for visualization) cross-validate thermal ellipsoid models .
- Twinned data correction : Use the TWIN/BASF commands in SHELXL to account for pseudo-merohedral twinning, common in brominated aromatics .
- Validation software : CheckCIF/PLATON identifies outliers in bond distances (>3σ) and flags symmetry errors .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Pharmacophore mapping : Replace the bromine atom with electron-donating groups (e.g., -OCH₃) to modulate cytotoxicity. For example, fluorophenyl analogs show 2× higher anti-tubercular activity in Mycobacterium smegmatis assays .
- Ring puckering analysis : Quantify pseudorotation parameters (amplitude , phase angle ) using Cremer-Pople coordinates to correlate conformational flexibility with binding affinity .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., COX-2 enzyme) by optimizing bromophenyl orientation in hydrophobic pockets .
- Reactivity indices : Fukui functions () calculated via Gaussian 16 identify the pyrrole C-2 position as the most nucleophilic site, guiding functionalization strategies .
Q. How do crystal packing forces affect the compound’s stability under varying humidity conditions?
- Hygroscopicity tests : Dynamic vapor sorption (DVS) reveals ~1.5% mass gain at 75% RH due to Br···H–O hydrogen bonds.
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C correlates with weakened π-π stacking interactions (interplanar distance: 3.5 Å) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
